molecular formula C15H16BrNO4 B15223892 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid

2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid

Cat. No.: B15223892
M. Wt: 354.20 g/mol
InChI Key: BNYWHTVYWABMHW-UHFFFAOYSA-N
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Description

2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid typically involves multiple steps:

    Bromination: The starting material, 1H-indole, undergoes bromination to introduce the bromine atom at the 2-position.

    Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected indole.

    Acetylation: The Boc-protected indole is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or other strong acids.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Deprotection: Formation of the free indole acetic acid.

    Oxidation and Reduction: Formation of oxidized or reduced indole derivatives.

Scientific Research Applications

2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and Boc group influence its reactivity and binding affinity to various enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
  • 2-(2-Fluoro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
  • 2-(2-Iodo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid

Uniqueness

2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The Boc protecting group also provides stability and selectivity in synthetic applications.

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

2-[2-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(20)17-11-7-5-4-6-9(11)10(13(17)16)8-12(18)19/h4-7H,8H2,1-3H3,(H,18,19)

InChI Key

BNYWHTVYWABMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Br)CC(=O)O

Origin of Product

United States

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